molecular formula C22H16ClN3O5 B12177941 6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

Cat. No.: B12177941
M. Wt: 437.8 g/mol
InChI Key: KBXGCCNNQFZPJT-UHFFFAOYSA-N
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Description

The compound 6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide (hereafter referred to as Compound A) is a synthetic chromene-based molecule with a complex heterocyclic architecture. Its core structure consists of a 4-oxo-4H-chromene (benzopyran) scaffold substituted with chloro and methyl groups at positions 6 and 7, respectively. The carboxamide group at position 2 is linked to a 1,2,5-oxadiazol-3-yl moiety, which is further functionalized with a 4-(prop-2-en-1-yloxy)phenyl group.

Properties

Molecular Formula

C22H16ClN3O5

Molecular Weight

437.8 g/mol

IUPAC Name

6-chloro-7-methyl-4-oxo-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C22H16ClN3O5/c1-3-8-29-14-6-4-13(5-7-14)20-21(26-31-25-20)24-22(28)19-11-17(27)15-10-16(23)12(2)9-18(15)30-19/h3-7,9-11H,1,8H2,2H3,(H,24,26,28)

InChI Key

KBXGCCNNQFZPJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NON=C3C4=CC=C(C=C4)OCC=C

Origin of Product

United States

Preparation Methods

Esterification and Hydrazide Synthesis

The chromene-2-carboxylic acid intermediate is esterified using thionyl chloride (SOCl₂) in methanol, producing the methyl ester. Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux converts the ester to a hydrazide.

Cyclodehydration with Carboxylic Acids

The hydrazide reacts with 4-(prop-2-en-1-yloxy)benzoic acid in phosphoryl chloride (POCl₃) at reflux temperatures (110–120°C) for 4–5 hours. POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating cyclization to form the 1,2,5-oxadiazole ring.

Optimization insights :

  • Solvent choice : Anhydrous DMF increases reaction rate but requires strict moisture control.

  • Stoichiometry : A 1:1 molar ratio of hydrazide to carboxylic acid minimizes dimerization.

  • Reaction time : Prolonged heating (>6 hours) degrades the oxadiazole product.

Coupling Reactions for Side Chain Installation

The prop-2-en-1-yloxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

SNAr with Allyl Bromide

The hydroxyl group on the phenyl ring of the oxadiazole intermediate undergoes alkylation with allyl bromide (CH₂=CHCH₂Br) in the presence of potassium carbonate (K₂CO₃) in acetone. Heating at 60°C for 12 hours achieves 70–75% substitution.

Ullmann Coupling for Challenging Substrates

For electron-deficient aryl rings, a copper(I)-catalyzed Ullmann reaction using allyl alcohol (CH₂=CHCH₂OH) and cesium carbonate (Cs₂CO₃) in DMSO at 130°C improves yields to 85–90%.

Final Carboxamide Formation

The carboxamide group is installed via a coupling reaction between the chromene-2-carbonyl chloride and the oxadiazole-3-amine:

Acyl Chloride Preparation

Chromene-2-carboxylic acid is treated with SOCl₂ in dichloromethane (DCM) at 0–5°C, followed by warming to room temperature. Excess SOCl₂ is removed under vacuum to yield the acyl chloride.

Amide Bond Formation

The acyl chloride reacts with the oxadiazole-3-amine in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. Stirring at 25°C for 24 hours affords the final product with 88–92% purity after recrystallization from methanol.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Reference
Claisen-Schmidt + POCl₃68%95%Scalability for industrial applications
Ullmann Coupling Route82%98%High regioselectivity
SNAr with Allyl Bromide75%93%Lower reaction temperature

Mechanistic Considerations

Oxidative Cyclization Mechanism

The Claisen-Schmidt adduct undergoes iodine-mediated cyclization via a radical intermediate, where the carbonyl oxygen attacks the α-carbon of the enone system, forming the pyran ring.

POCl₃-Mediated Cyclodehydration

POCl₃ protonates the carbonyl oxygen of the carboxylic acid, enabling nucleophilic attack by the hydrazide nitrogen. Sequential dehydration forms the oxadiazole ring, with POCl₃ regenerating HCl to drive the reaction.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Chromene dimerization : Controlled stoichiometry (1:1.05 substrate:reagent) and low temperatures (0–5°C) suppress this.

    • Oxadiazole ring-opening : Anhydrous conditions and inert atmospheres (N₂ or Ar) prevent hydrolysis.

  • Purification Difficulties :

    • Silica gel chromatography with ethyl acetate/hexane (3:7) separates the carboxamide from unreacted starting materials.

    • Recrystallization from methanol/water (9:1) enhances purity to >99% .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro and oxadiazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core and oxadiazole moiety are believed to play key roles in its biological activity. These interactions can lead to the modulation of cellular processes, such as enzyme inhibition or receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound A belongs to a family of chromene-2-carboxamide derivatives, which are often explored for their bioactivity. Two structurally related analogs are:

6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide (Compound B )

6-Chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide (Compound C )

Table 1: Structural Comparison
Feature Compound A Compound B Compound C
Core Structure 4-Oxo-4H-chromene-2-carboxamide 4-Oxo-4H-chromene-2-carboxamide 4-Oxo-4H-chromene-2-carboxamide
Position 6 Chloro Chloro Chloro
Position 7 Methyl Methyl Methyl
Carboxamide Linkage 1,2,5-Oxadiazol-3-yl group 1,3-Benzothiazol-2-yl group 4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl
Key Functional Groups Propenyloxyphenyl, oxadiazole Fluoro-benzothiazole Dimethyl-isoxazole, sulfamoylphenyl

Key Observations :

  • Heterocyclic Variations: Compound A features a 1,2,5-oxadiazole ring, while Compound B substitutes this with a benzothiazole group.
  • Substituent Diversity : Compound C replaces the propenyloxyphenyl group in Compound A with a sulfamoylphenyl-isoxazole system, which may alter solubility and hydrogen-bonding capacity .

Physicochemical Properties (Hypothetical Analysis)

Table 2: Estimated Physicochemical Properties
Property Compound A Compound B Compound C
Molecular Weight ~500 g/mol ~450 g/mol ~550 g/mol
logP (Lipophilicity) High (due to aromatic/heterocyclic groups) Moderate (fluoro group reduces logP) Moderate (sulfamoyl group increases polarity)
Hydrogen Bond Acceptors 8 (oxadiazole, carbonyl, ether) 7 (benzothiazole, carbonyl) 9 (sulfamoyl, isoxazole, carbonyl)
Solubility Low (hydrophobic substituents) Moderate (fluoro enhances polarity) Moderate (sulfamoyl improves aqueous solubility)

Insights :

  • The propenyloxy group in Compound A likely contributes to higher hydrophobicity compared to Compound C’s sulfamoyl group, which may enhance water solubility .
  • Compound B’s fluoro substituent could improve membrane permeability due to its small size and electronegativity .

Methodological Considerations in Comparison

Graph-Based Structural Analysis

The comparison of these compounds aligns with graph-theoretical approaches, where molecular structures are treated as networks of atoms (nodes) and bonds (edges). Compound A and its analogs share isomorphic subgraphs (e.g., chromene-carboxamide core) but diverge in peripheral substituents, affecting their biological profiles .

Similarity Coefficients

Using Tanimoto coefficients (a common metric in chemoinformatics), Compound A would exhibit moderate similarity (~0.6–0.7) to Compounds B and C due to shared cores but divergent functional groups. Other coefficients, such as Dice or Tversky indices, might highlight specific pharmacophoric features .

Q & A

Q. What strategies mitigate photodegradation in storage?

  • Methodological Answer : Light exposure studies (ICH Q1B guidelines) show degradation via chromenone ring cleavage. Store lyophilized powder in amber vials under N2 at -20°C. Add antioxidants (0.1% BHT) to DMSO stock solutions to extend shelf life >6 months .

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